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The revolutionary CRISPR-Cas9 gene-editing technology has opened new frontiers in genetic
research and therapeutic development. Its precision in targeting specific DNA sequences has
empowered scientists to modify genomes with unprecedented ease. However, ensuring that
the intended genetic modification has occurred at the desired location—known as on-target
activity—is a critical step in any CRISPR experiment. This guide provides a comprehensive
comparison of the most common methods used to confirm on-target CRISPR-Cas9 activity,
offering researchers, scientists, and drug development professionals the insights needed to
select the most appropriate technique for their experimental goals.

Comparative Analysis of On-Target Activity
Confirmation Methods

Choosing the right method to verify on-target edits depends on several factors, including the
desired sensitivity, the type of genetic modification, throughput requirements, and budget. The
following table summarizes the key quantitative and qualitative features of the leading
techniques.
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In-Depth Look at Each Method
Mismatch Cleavage Assays

Mismatch cleavage assays, such as the T7 Endonuclease | (T7EI) assay, are a straightforward
and cost-effective method for detecting the presence of insertions or deletions (indels) at the
target site.[1]
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Workflow of a Mismatch Cleavage Assay.

Experimental Protocol:

e Genomic DNA Extraction: Isolate genomic DNA from the CRISPR-edited and control cell

populations.

o PCR Amplification: Amplify the genomic region spanning the CRISPR target site using high-
fidelity DNA polymerase.
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o Heteroduplex Formation: Denature the PCR products by heating and then allow them to
reanneal slowly. This allows wild-type and edited DNA strands to form heteroduplexes with

mismatched bases at the indel site.

o Enzymatic Digestion: Treat the reannealed PCR products with a mismatch-specific
endonuclease, such as T7 Endonuclease |, which cleaves at the site of the mismatch.

o Gel Electrophoresis: Analyze the digestion products by agarose gel electrophoresis. The
presence of cleaved fragments indicates on-target editing.

Sanger Sequencing with TIDE/ICE Analysis

Sanger sequencing provides sequence-level information about the editing event.[2][3] When
analyzing a mixed population of cells, the resulting chromatogram will show overlapping peaks
downstream of the cut site.[4] Computational tools like TIDE (Tracking of Indels by
DEcomposition) and ICE (Inference of CRISPR Edits) can deconvolute these mixed
sequencing traces to identify and quantify the different types of indels present in the cell pool.

[5]

Workflow:

Sample Preparation Sequencing Data Analysis
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Workflow for Sanger Sequencing with TIDE/ICE.

Experimental Protocol:

e Genomic DNA Extraction and PCR: Follow the same initial steps as for the mismatch

cleavage assay.

e PCR Product Purification: Purify the PCR products to remove primers and dNTPs.
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e Sanger Sequencing: Send the purified PCR products for Sanger sequencing using both
forward and reverse primers.

o Data Analysis: Upload the sequencing files (.abl) from both the edited and control samples
to the TIDE or ICE web tool.[5] The software will align the sequences and calculate the
frequency and spectrum of indels.

Next-Generation Sequencing (NGS)

NGS is considered the gold standard for characterizing CRISPR editing outcomes due to its
high sensitivity and ability to provide a comprehensive, quantitative profile of all genetic
alterations at the target locus.[6][7] This method can detect a wide range of edits, including
indels, single nucleotide variations (SNVs), and homology-directed repair (HDR) events, even
at very low frequencies.[7]

Workflow:
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Workflow for Next-Generation Sequencing Analysis.

Experimental Protocol:

e Genomic DNA Extraction and PCR: Similar to the previous methods, start by extracting
genomic DNA and amplifying the target region.

o Library Preparation: Prepare a sequencing library by adding sequencing adapters and
unique barcodes (indices) to the PCR products.

» Next-Generation Sequencing: Pool the libraries and sequence them on an NGS platform.
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o Data Analysis: Use bioinformatics tools to align the sequencing reads to the reference
genome, identify variations from the wild-type sequence, and quantify the frequency of each
editing outcome.

Digital PCR (dPCR)

Digital PCR is a highly sensitive and quantitative method for detecting and measuring the
frequency of specific on-target editing events.[8][9] It is particularly useful for quantifying rare
events, such as successful homology-directed repair (HDR), or for precisely measuring editing
efficiency.[10]

Workflow:
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Workflow for Digital PCR Analysis.

Experimental Protocol:
o Genomic DNA Extraction: Isolate genomic DNA from the edited and control cells.

o Assay Design: Design TagMan or other probe-based assays that specifically detect the wild-
type allele and the edited allele.

o dPCR Reaction Setup: Prepare the dPCR reaction mixture containing the genomic DNA,
primers, and probes.

o Droplet Generation: Partition the reaction mixture into thousands of individual nanoliter-sized
droplets.

e Thermal Cycling: Perform PCR amplification in a thermal cycler.
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» Droplet Reading and Analysis: Read the fluorescence of each droplet to determine the
number of positive (containing the target DNA) and negative droplets. The absolute
concentration of the target DNA is then calculated based on Poisson statistics.

Fluorescent Reporter Assays

Fluorescent reporter assays provide a rapid and often real-time method to assess Cas9 activity.
[11][12] These systems typically use a plasmid or integrated reporter construct where on-target
editing by CRISPR-Cas9 leads to the activation of a fluorescent protein. This allows for a visual
or flow cytometry-based readout of editing efficiency.[13]

Logical Relationship:
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Principle of a Fluorescent Reporter Assay.

Experimental Protocol (General):

» Cell Transfection: Co-transfect cells with the CRISPR-Cas9 components (Cas9 and gRNA)
and the fluorescent reporter plasmid.

 Incubation: Culture the cells to allow for gene editing and expression of the reporter protein.
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e Analysis: Measure the fluorescent signal using flow cytometry or fluorescence microscopy to
quantify the percentage of fluorescent cells, which corresponds to the on-target editing
efficiency.

Conclusion

The confirmation of on-target activity is an indispensable step in the CRISPR-Cas9 workflow.
The choice of method should be guided by the specific experimental needs, balancing factors
such as the required level of detail, sensitivity, throughput, and available resources. For a quick
and inexpensive initial screen, mismatch cleavage assays or Sanger sequencing with TIDE/ICE
are suitable. For comprehensive and highly sensitive analysis, especially in a clinical or
therapeutic context, NGS is the method of choice. Digital PCR offers unparalleled precision for
quantifying specific editing events, while fluorescent reporter assays provide a convenient way
to monitor Cas9 activity in real-time. By understanding the strengths and limitations of each
technique, researchers can confidently and accurately validate their gene-editing experiments,
paving the way for further discoveries and applications of this powerful technology.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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